

Jaspine B induced non-apoptotic cell death mechanisms

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Compound of Interest

Compound Name: NSC 601980

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Jaspine B Technical Support Center

Welcome to the Jaspine B Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments related to Jaspine B-induced non-apoptotic cell death.

Frequently Asked Questions (FAQs)

Q1: What is the primary non-apoptotic cell death mechanism induced by Jaspine B?

A1: Jaspine B primarily induces a non-apoptotic form of programmed cell death called methuosis.^{[1][2][3]} This process is characterized by the extensive accumulation of fluid-filled vacuoles in the cytoplasm that originate from macropinosomes.^{[1][2][3]}

Q2: How does Jaspine B trigger methuosis?

A2: Jaspine B, a natural sphingolipid derivative, interferes with sphingolipid metabolism by acting as a competitive inhibitor of ceramide synthase enzymes.^[1] However, its ability to induce methuosis appears to be independent of its effects on sphingolipid metabolism.^{[1][4]} The induction of methuosis is linked to the activation of 5' AMP-activated protein kinase (AMPK), independently of the PI3K/Akt/mTORC1 signaling pathway.^{[1][2]}

Q3: Is the cell death induced by Jaspine B always non-apoptotic?

A3: While Jaspine B is a potent inducer of methuosis, it has also been reported to induce apoptosis in certain cancer cell lines, such as melanoma.[5][6] This apoptotic mechanism is associated with the inhibition of sphingomyelin synthase (SMS), leading to an increase in intracellular ceramide levels.[5] Therefore, the specific cell death modality can be cell-type dependent.

Q4: Does Jaspine B induce other forms of non-apoptotic cell death like necroptosis or ferroptosis?

A4: Current research suggests that the primary non-apoptotic mechanism is methuosis. Studies have shown that the necroptosis inhibitor, necrostatin-1, does not prevent Jaspine B-induced cytotoxicity, indicating that necroptosis is not the primary cell death pathway.[2] There is currently no direct evidence to suggest that Jaspine B induces ferroptosis.

Troubleshooting Guides

Issue 1: I am not observing significant cytoplasmic vacuolation after Jaspine B treatment.

- Possible Cause 1: Suboptimal Concentration. The concentration of Jaspine B is critical for inducing methuosis.
 - Troubleshooting Tip: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. For example, in A549 lung adenocarcinoma cells, 5 μ M Jaspine B for 4 hours was effective in inducing vacuolation.[1][7]
- Possible Cause 2: Insufficient Incubation Time. The formation of vacuoles is time-dependent.
 - Troubleshooting Tip: Conduct a time-course experiment. Vacuolation can be observed as early as 4 hours in some cell lines.[1][7]
- Possible Cause 3: Cell Line Resistance. Some cell lines may be less sensitive to Jaspine B.
 - Troubleshooting Tip: Confirm the sensitivity of your cell line by performing a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC₅₀ value. The reported IC₅₀ for Jaspine B in A549 cells is approximately 2.05 μ M.[2]

Issue 2: How can I confirm that the observed cell death is non-apoptotic?

- Possible Cause: Ambiguous Cell Death Mechanism. It is crucial to differentiate methuosis from apoptosis.
 - Troubleshooting Tip 1: Use a Pan-Caspase Inhibitor. Co-treat cells with Jaspine B and a pan-caspase inhibitor like z-VAD-FMK. If cell death is non-apoptotic, z-VAD-FMK will not rescue the cells.[4]
 - Troubleshooting Tip 2: Annexin V/Propidium Iodide (PI) Staining. Perform flow cytometry analysis using Annexin V/PI staining. Apoptotic cells will be Annexin V positive and PI negative (early stage) or positive (late stage). Cells undergoing methuosis may eventually become PI positive due to membrane rupture, but will not show the characteristic Annexin V staining pattern of apoptosis.[1][3]
 - Troubleshooting Tip 3: Morphological Analysis. Use phase-contrast or transmission electron microscopy to observe cellular morphology. Apoptosis is characterized by cell shrinkage, membrane blebbing, and nuclear fragmentation. In contrast, methuosis is defined by the presence of large, single-membrane vacuoles.[1][4]

Issue 3: How can I distinguish Jaspine B-induced vacuoles from autophagosomes?

- Possible Cause: Morphological Similarity. Both methuosis and autophagy involve vacuole formation.
 - Troubleshooting Tip 1: Transmission Electron Microscopy (TEM). TEM analysis can differentiate the single-membrane vacuoles of methuosis from the double-membrane autophagosomes.[1][4]
 - Troubleshooting Tip 2: Autophagy Inhibitors. Use autophagy inhibitors like wortmannin or 3-methyladenine (3-MA). If vacuolation is due to methuosis, these inhibitors will not prevent its formation.[4]
 - Troubleshooting Tip 3: LC3-II Analysis. Monitor the conversion of LC3-I to LC3-II by Western blot. While Jaspine B can induce an autophagic response, the extensive vacuolation characteristic of methuosis is not dependent on this process.[1]

Quantitative Data Summary

Table 1: Cytotoxicity of Jaspine B in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
A549	Lung Adenocarcinoma	2.05	[2]
HGC-27	Gastric Cancer	Not specified, but cytotoxic	[4]
B16	Murine Melanoma	Dose-dependent decrease in viability	[5]
SK-Mel28	Human Melanoma	Dose-dependent decrease in viability	[5]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
- **Compound Treatment:** Prepare serial dilutions of Jaspine B in culture medium. Remove the old medium and add 100 μL of the Jaspine B dilutions to the respective wells. Include a vehicle control (e.g., 0.05% EtOH).[1]
- **Incubation:** Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the vehicle-treated control.

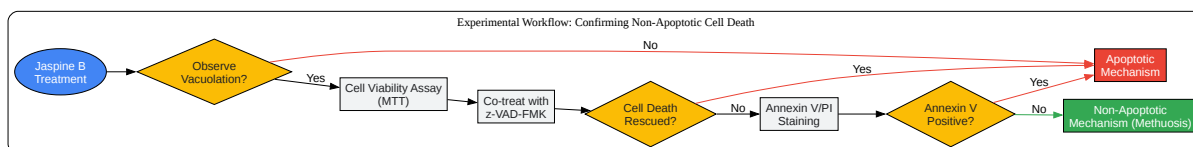
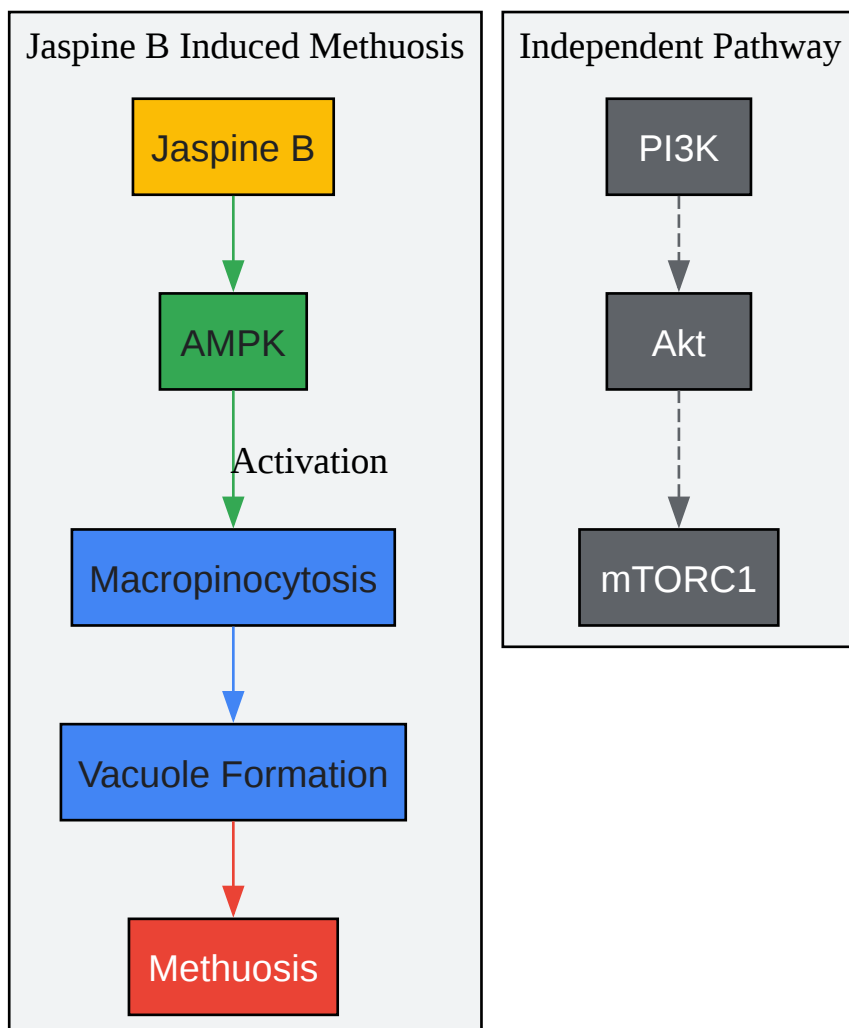
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry

- Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Jaspine B at the desired concentration and time. Include positive (e.g., H₂O₂) and negative controls.[\[7\]](#)
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Visualization of Cytoplasmic Vacuolation

- Cell Seeding: Seed cells on coverslips in a 6-well plate.
- Treatment: Treat cells with Jaspine B (e.g., 5 μ M for 4 hours).[\[1\]](#)
- Phase-Contrast Microscopy: Observe the cells directly using an inverted microscope to visualize vacuole formation.[\[1\]](#)
- Transmission Electron Microscopy (for detailed morphology):
 - Fix cells with glutaraldehyde.
 - Post-fix with osmium tetroxide.
 - Dehydrate through a graded series of ethanol.
 - Embed in resin.
 - Cut ultrathin sections and stain with uranyl acetate and lead citrate.
 - Examine with a transmission electron microscope.

Signaling Pathway and Workflow Diagrams



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